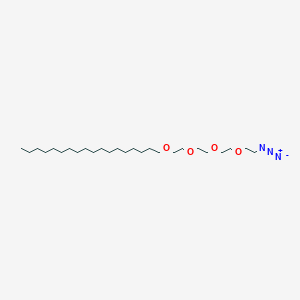
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate)
概要
説明
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) is a complex organic compound characterized by its multiple bromine atoms and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) typically involves the esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with 2-bromopropanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid in water, while basic hydrolysis can be performed using sodium hydroxide in water.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ions would yield 2,2-bis(((2-hydroxypropanoyl)oxy)methyl)propane-1,3-diyl bis(2-hydroxypropanoate).
Ester Hydrolysis: The major products are 2-bromopropanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol.
科学的研究の応用
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) has several applications in scientific research:
Materials Science: It is used in the synthesis of flame retardant materials due to the presence of bromine atoms.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of polymers and resins with enhanced thermal stability.
作用機序
The mechanism of action of 2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) involves its ability to undergo nucleophilic substitution and ester hydrolysis reactions. The bromine atoms act as leaving groups in substitution reactions, while the ester groups can be hydrolyzed to release carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable nucleophiles and catalysts.
類似化合物との比較
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Similar in structure but lacks the ester groups.
2,2-Bis(((2-chloropropanoyl)oxy)methyl)propane-1,3-diyl bis(2-chloropropanoate): Similar but with chlorine atoms instead of bromine.
Uniqueness
2,2-Bis(((2-bromopropanoyl)oxy)methyl)propane-1,3-diyl bis(2-bromopropanoate) is unique due to its multiple bromine atoms and ester groups, which confer specific reactivity and applications, particularly in the synthesis of flame retardant materials and as intermediates in organic synthesis.
特性
IUPAC Name |
[3-(2-bromopropanoyloxy)-2,2-bis(2-bromopropanoyloxymethyl)propyl] 2-bromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Br4O8/c1-9(18)13(22)26-5-17(6-27-14(23)10(2)19,7-28-15(24)11(3)20)8-29-16(25)12(4)21/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPGXHMTXYYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(COC(=O)C(C)Br)(COC(=O)C(C)Br)COC(=O)C(C)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Br4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)












